molecular formula C11H16BrNO B12073536 5-Bromo-4-isobutoxy-2-methylaniline

5-Bromo-4-isobutoxy-2-methylaniline

Cat. No.: B12073536
M. Wt: 258.15 g/mol
InChI Key: VPRNJJODWXZCMW-UHFFFAOYSA-N
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Description

5-Bromo-4-isobutoxy-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a bromine atom, an isobutoxy group, and a methyl group attached to the benzene ring, making it a substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-isobutoxy-2-methylaniline can be achieved through several steps:

    Isobutoxylation: The isobutoxy group can be introduced via a nucleophilic substitution reaction using isobutyl alcohol and a suitable leaving group such as a halide.

    Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination, isobutoxylation, and methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-isobutoxy-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-isobutoxy-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-isobutoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylaniline: Similar structure but lacks the isobutoxy group.

    5-Bromo-4-fluoro-2-methylaniline: Similar structure but has a fluorine atom instead of an isobutoxy group.

    2-Bromo-4-methylaniline: Similar structure but with different substitution pattern.

Uniqueness

5-Bromo-4-isobutoxy-2-methylaniline is unique due to the presence of the isobutoxy group, which can impart different chemical and physical properties compared to its analogs

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

5-bromo-2-methyl-4-(2-methylpropoxy)aniline

InChI

InChI=1S/C11H16BrNO/c1-7(2)6-14-11-4-8(3)10(13)5-9(11)12/h4-5,7H,6,13H2,1-3H3

InChI Key

VPRNJJODWXZCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Br)OCC(C)C

Origin of Product

United States

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